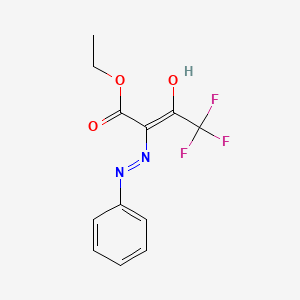
ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is a chemical compound with the molecular formula C12H11F3N2O3. It is known for its unique structure, which includes a trifluoromethyl group, a phenylhydrazono group, and an ethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{C}_6\text{H}_7\text{F}3\text{O}3 \rightarrow \text{C}{12}\text{H}{11}\text{F}_3\text{N}_2\text{O}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylhydrazono group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the phenylhydrazono group can form hydrogen bonds with active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetoacetate: Similar in structure but lacks the phenylhydrazono group.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains two fluorine atoms instead of three.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar but without the phenylhydrazono group.
Uniqueness
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is unique due to the presence of both the trifluoromethyl and phenylhydrazono groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require these functionalities.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9+,17-16? |
InChI Key |
VIGVOIMFLWUOHS-JPLWISQNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/N=NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















